![molecular formula C24H17N3O2S B3003627 3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione CAS No. 2060361-03-5](/img/structure/B3003627.png)
3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione is a complex heterocyclic compound that belongs to the class of pyrimidine-thiones. This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core with various substituents, including hydroxyphenyl, imino, and diphenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione typically involves the conversion of a carbonyl group into a thiocarbonyl group using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The synthetic route often starts with the formation of furo[2,3-d]pyrimidinone intermediates, which are then subjected to thionation to yield the desired thione compound . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions .
Chemical Reactions Analysis
3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imino or hydroxyphenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used but generally include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione can be compared to other similar compounds, such as:
Pyrimidine-thiones: These compounds share the pyrimidine-thione core but differ in their substituents, leading to variations in their biological activities and applications.
Thioxopyrimidines: These compounds contain a thiocarbonyl group at the 2-position of the pyrimidine ring and exhibit diverse biological activities, including antioxidant and anticancer properties.
Thienopyrimidines: These compounds have a fused thiophene ring and are known for their anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-amino-3-(4-hydroxyphenyl)-5,6-diphenylfuro[2,3-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c25-22-20-19(15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)29-23(20)26-24(30)27(22)17-11-13-18(28)14-12-17/h1-14,28H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBYJCSJOMYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
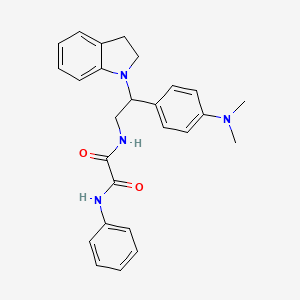
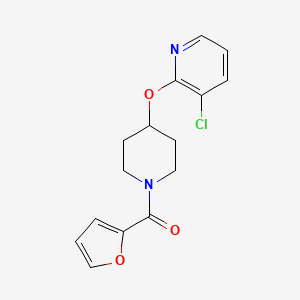
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
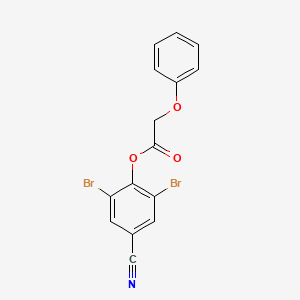

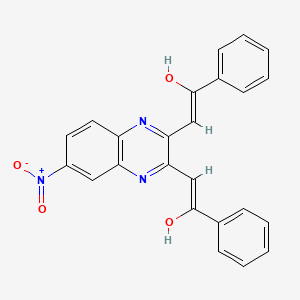

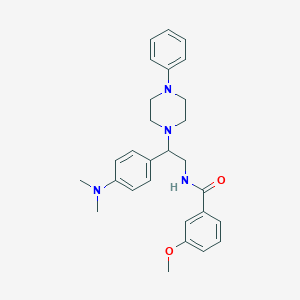
![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)
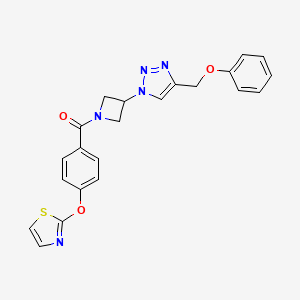
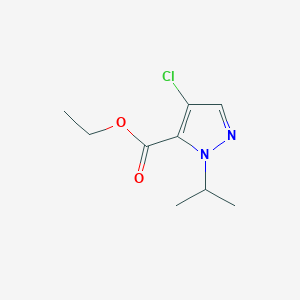
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)
![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)

